![molecular formula C14H10FN5O B2382879 6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1445169-65-2](/img/structure/B2382879.png)
6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide
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Description
This compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The yield of the synthesis process is typically around 90% .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are complex and involve a wide range of functional groups . The reactions are characterized by high regioselectivity and good functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are determined by spectroscopic techniques. For example, the 1H NMR spectrum of these compounds shows various peaks corresponding to different types of hydrogen atoms in the molecule .Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-13-6-5-10(7-17-13)14(21)19-11-3-1-2-4-12(11)20-9-16-8-18-20/h1-9H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKOYHVDXJDYAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)F)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide |
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